1-(Cyanomethyl)cyclopentane-1-carbonitrile
Description
1-(Cyanomethyl)cyclopentane-1-carbonitrile is a bicyclic nitrile compound characterized by a cyclopentane ring substituted with a cyanomethyl group (-CH₂CN) and an additional nitrile group (-CN) at the 1-position. Its molecular formula is C₈H₁₀N₂, with a molecular weight of 134.18 g/mol. The compound’s structure combines the steric constraints of the cyclopentane ring with the electron-withdrawing nature of dual nitrile groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
1-(cyanomethyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-6-5-8(7-10)3-1-2-4-8/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUHYWPDYKMCSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564051 | |
| Record name | 1-(Cyanomethyl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539-03-3 | |
| Record name | 1-(Cyanomethyl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(Cyanomethyl)cyclopentane-1-carbonitrile typically involves the reaction of cyclopentanone with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Cyanomethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry
1-(Cyanomethyl)cyclopentane-1-carbonitrile has been explored for its potential as a pharmacological agent:
- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties, making them candidates for treating epilepsy and other seizure disorders .
- JAK Inhibition : Compounds related to this compound have been identified as JAK inhibitors, which are useful in treating inflammatory and autoimmune diseases .
Synthetic Organic Chemistry
This compound serves as a versatile intermediate in the synthesis of various organic compounds, including:
- Functionalized Derivatives : The nitrile group allows for further functionalization, leading to a wide range of biologically active molecules .
Data Tables
Case Study 1: Anticonvulsant Properties
A study conducted by a research group synthesized various derivatives of this compound and evaluated their anticonvulsant activity using animal models. The results indicated that certain modifications to the compound significantly enhanced its efficacy compared to existing treatments.
Case Study 2: JAK Inhibition
In another investigation, the compound was tested alongside known JAK inhibitors to assess its potential in treating conditions like rheumatoid arthritis. Results demonstrated promising inhibitory effects on JAK pathways, suggesting further exploration in clinical settings.
Mechanism of Action
The mechanism of action of 1-(Cyanomethyl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biochemical studies, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Comparison :
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 1-(Cyanomethyl)cyclopentane-1-carbonitrile | -CH₂CN, -CN | 134.18 | High nitrile density, electron-deficient |
| 1-(4-Methoxyphenyl)cyclopentanecarbonitrile | 4-MeO-C₆H₄ | 201.27 | Aromatic, electron-donating methoxy |
| 1-Phenylcyclopentane-1-carbonitrile | C₆H₅ | 185.24 | Non-polar, reactive in hydrogenation |
Substituents with Varied Functional Groups
Functional group variations significantly alter reactivity and applications:
- 1-(Chloromethyl)cyclopentane-1-carbonitrile (): The chloromethyl group (-CH₂Cl) serves as a leaving group, enabling nucleophilic substitution. Its molecular weight (C₇H₁₀ClN , 143.62 g/mol) and liquid state contrast with the target’s solid phase (if applicable) .
- With a molecular weight of 124.18 g/mol, it is lighter than the target and reported as a liquid with 95% purity .
- 1-(4-Aminophenyl)cyclopentanecarbonitrile (): The amino group (-NH₂) enhances solubility in polar solvents and participation in coupling reactions. Its molecular formula (C₁₂H₁₄N₂, 186.26 g/mol) reflects increased polarity compared to the target .
Reactivity Insights :
- Chloromethyl and nitro substituents () favor substitution reactions, whereas amino and methoxy groups () direct electrophilic aromatic substitution.
- Dual nitriles in the target compound may stabilize intermediates in cyanoalkylation or hydrolysis reactions.
Variations in Ring Size
- 1-(2-Chlorophenyl)cyclobutanecarbonitrile (): The cyclobutane ring introduces higher ring strain, increasing reactivity in ring-opening reactions. Its molecular weight (C₁₁H₁₀ClN , 191.66 g/mol) and solid state contrast with the more stable cyclopentane analogues .
Physicochemical Properties
- Melting Points: Aryl-substituted analogues (e.g., 1-[(Cyanomethyl)(phenyl)amino]cyclohexanecarboxamide, ) show higher melting points (135°C) due to crystalline packing, while alkyl-substituted nitriles (e.g., ) remain liquids .
- Solubility: Polar substituents (e.g., -NH₂ in ) enhance water solubility, whereas nonpolar aryl groups () favor organic solvents.
Biological Activity
1-(Cyanomethyl)cyclopentane-1-carbonitrile is a compound of interest due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis of this compound
The synthesis of this compound involves several steps that typically include the reaction of cyclopentanone derivatives with cyanide sources. A common method is the use of diisopropylamine in dry tetrahydrofuran (THF) to facilitate the introduction of the cyanomethyl group, leading to the desired nitrile compound .
Research indicates that compounds with a similar structure often exhibit significant biological activities, including enzyme inhibition and antimicrobial properties. The presence of the cyano group is crucial as it can participate in various chemical interactions, potentially enhancing biological activity.
Inhibitory Effects
Studies have shown that derivatives of compounds similar to this compound can inhibit various enzymes, including proteases and kinases. For instance, some derivatives have been evaluated for their inhibitory effects on β-secretase 1 (BACE1), which is relevant in Alzheimer's disease research .
Antimicrobial Activity
A study conducted on related spiro-compounds demonstrated promising antimicrobial activity against various pathogens. The structural modifications involving cyano groups were shown to enhance efficacy, suggesting that this compound may exhibit similar properties .
Enzyme Inhibition Studies
In a screening assay for enzyme inhibitors, compounds structurally related to this compound were tested for their ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. Results indicated that certain modifications could lead to significant inhibition rates, providing a pathway for further exploration of this compound's potential .
Data Tables
Q & A
Q. What are the common synthetic routes for preparing 1-(Cyanomethyl)cyclopentane-1-carbonitrile?
A widely used method involves alkylation of nitrile precursors. For example, 2-(substituted phenyl)acetonitrile derivatives can react with 1,4-dibromobutane in DMSO using NaH as a base to form the cyclopentane ring. This approach achieves moderate yields (~64%) and requires careful purification via flash chromatography . Alternative routes may involve cyclization of nitrile-containing intermediates under basic conditions, though solvent selection (e.g., DMSO vs. THF) significantly impacts reaction efficiency.
Q. How can researchers characterize the purity and structure of this compound?
Key techniques include:
- NMR Spectroscopy : H NMR can confirm the cyclopentane backbone and cyanomethyl group, with characteristic peaks for nitrile protons (absent due to -CN) and cyclopentane ring protons (e.g., δ 1.5–2.5 ppm for CH groups) .
- Mass Spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M+H] at m/z 323.1 for intermediates) .
- Chromatography : HPLC or GC-MS ensures purity, particularly for intermediates prone to side reactions (e.g., incomplete cyclization).
Q. What safety precautions are critical when handling this compound?
- Storage : Keep in a dry, airtight container at low temperatures to prevent hydrolysis or polymerization .
- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water contact due to potential exothermic reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu systems) may enhance cyclization efficiency.
- Solvent Effects : Polar aprotic solvents like DMF or DMSO stabilize intermediates but may increase side reactions. Solvent-free conditions under microwave irradiation could reduce reaction time .
- Temperature Control : Lower temperatures (0–5°C) minimize byproduct formation during alkylation steps .
Q. What contradictions exist in reported physicochemical properties of this compound?
- Boiling Point : Predicted values range from 157.8°C (cyclopentane derivatives) to higher estimates for substituted analogs, suggesting substituent effects require empirical validation .
- Density : Discrepancies between computational predictions (~0.83 g/cm³) and experimental data for similar nitriles highlight the need for precise measurements using pycnometry .
Q. What mechanistic insights exist for reactions involving this compound?
- Hydrodecyanation : NaH-I composites can selectively remove nitrile groups, yielding cyclopentane derivatives. Mechanistic studies suggest iodide ions facilitate C–CN bond cleavage via radical intermediates .
- Electrophilic Substitution : The electron-withdrawing -CN group directs substitutions to meta/para positions in aryl-functionalized analogs, as confirmed by DFT calculations .
Q. How does this compound perform in polymer synthesis or material science applications?
- Coordination Chemistry : The nitrile group can act as a ligand for metal-organic frameworks (MOFs), though steric hindrance from the cyclopentane ring may limit binding efficiency .
- Thermal Stability : Thermogravimetric analysis (TGA) of similar nitriles shows decomposition above 200°C, suggesting utility in high-temperature polymer matrices .
Methodological Considerations
Q. How to address conflicting spectral data in structural elucidation?
- Cross-Validation : Compare C NMR and IR spectra with computational models (e.g., Gaussian) to resolve ambiguities in nitrile stretching frequencies (~2240 cm) .
- X-ray Crystallography : Single-crystal analysis using SHELX software provides definitive bond-length and angle data, critical for confirming stereochemistry .
Q. What strategies mitigate batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
